molecular formula C26H19NO3 B4322205 10-benzyl-3-phenoxydibenzo[b,f][1,4]oxazepin-11(10H)-one

10-benzyl-3-phenoxydibenzo[b,f][1,4]oxazepin-11(10H)-one

Cat. No.: B4322205
M. Wt: 393.4 g/mol
InChI Key: GPTWHCPKOWRIFD-UHFFFAOYSA-N
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Description

10-benzyl-3-phenoxydibenzo[b,f][1,4]oxazepin-11(10H)-one is a complex organic compound belonging to the class of dibenzo[b,f][1,4]oxazepines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-benzyl-3-phenoxydibenzo[b,f][1,4]oxazepin-11(10H)-one typically involves the following steps:

    N-arylation Reaction: The process begins with the N-arylation of 2-aminophenol with a suitable aryl halide to form N-arylated 2-aminophenol.

    Intramolecular Cyclization: The N-arylated 2-aminophenol undergoes intramolecular cyclization with a benzyl halide to form the oxazepine ring.

    Phenoxy Substitution: The final step involves the substitution of a phenoxy group at the 3-position of the oxazepine ring.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

10-benzyl-3-phenoxydibenzo[b,f][1,4]oxazepin-11(10H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The phenoxy and benzyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Substitution reactions often involve reagents like sodium hydride and alkyl halides.

Major Products Formed

    Oxidation: Oxidized derivatives of the compound.

    Reduction: Reduced forms of the compound.

    Substitution: Substituted derivatives with various functional groups.

Scientific Research Applications

10-benzyl-3-phenoxydibenzo[b,f][1,4]oxazepin-11(10H)-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 10-benzyl-3-phenoxydibenzo[b,f][1,4]oxazepin-11(10H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Dibenzo[b,f][1,4]oxazepin-11(10H)-one: Lacks the benzyl and phenoxy groups.

    10-benzyl-3-methoxydibenzo[b,f][1,4]oxazepin-11(10H)-one: Contains a methoxy group instead of a phenoxy group.

    10-benzyl-3-ethoxydibenzo[b,f][1,4]oxazepin-11(10H)-one: Contains an ethoxy group instead of a phenoxy group.

Uniqueness

10-benzyl-3-phenoxydibenzo[b,f][1,4]oxazepin-11(10H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both benzyl and phenoxy groups enhances its potential for diverse applications in research and industry.

Properties

IUPAC Name

5-benzyl-9-phenoxybenzo[b][1,4]benzoxazepin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H19NO3/c28-26-22-16-15-21(29-20-11-5-2-6-12-20)17-25(22)30-24-14-8-7-13-23(24)27(26)18-19-9-3-1-4-10-19/h1-17H,18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPTWHCPKOWRIFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C3=CC=CC=C3OC4=C(C2=O)C=CC(=C4)OC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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